2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : The synthesis typically begins with the appropriate triazolopyrimidine precursor.
Reagents and Catalysts: : Various reagents including alkylating agents for introducing the ethyl group and fluorinated benzyl chloride for the N-alkylation step.
Reaction Conditions: : These reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the following methods might be adopted:
Batch Processing: : Involves stepwise addition of reagents and catalysts, with careful monitoring of reaction parameters.
Continuous Flow Synthesis: : Enhances efficiency by continuously pumping reactants through a series of reactors.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various chemical reactions:
Oxidation and Reduction: : The triazolopyrimidinone moiety can participate in redox reactions, altering its oxidation state.
Substitution: : The fluoro group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions Used
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Nucleophiles like alkoxides or amines.
Major Products Formed
Oxidation: : Can yield carboxylic acid derivatives.
Reduction: : Can convert ketone groups to alcohols.
Substitution: : Yields a variety of functionalized benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis.
Material Science: : Incorporated into polymers to enhance their properties.
Biology
Biochemical Probes: : Employed in studying enzyme mechanisms due to its reactive moieties.
Fluorescent Tags: : The fluorine atom enables its use in imaging studies.
Medicine
Drug Delivery: : The compound's structure allows for targeted drug delivery systems.
Industry
Agriculture: : Used in designing pesticides or herbicides.
Chemical Synthesis: : Serves as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Typically enzymes or receptors that it can bind to via its triazolopyrimidinone core.
Pathways Involved: : It can modulate biochemical pathways, such as inhibiting specific enzymes or receptors involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(benzyl)acetamide
2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-chlorobenzyl)acetamide
Unique Features
What sets 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide apart:
Fluorine Atom: : Introduces unique reactivity and bioactivity.
Ethyl Group: : Enhances the compound's lipophilicity and possibly its bioavailability.
Would be interesting to know how you might use this info!
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSSHPUJRSQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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